molecular formula C10H11NO3S B13050689 Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate

Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate

Cat. No.: B13050689
M. Wt: 225.27 g/mol
InChI Key: RCFSYLRJMJJWIA-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS: 2090010-35-6) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₁NO₃S and a molecular weight of 225.26 g/mol . The structure comprises a thienopyridine core fused with a dihydro-oxo ring and an ethyl carboxylate substituent. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, though its specific biological applications remain less documented compared to structurally related analogs like clopidogrel.

Key physicochemical properties include:

  • Purity: ≥95% (typical for research-grade compounds)
  • Hazard Profile: No significant hazards reported, unlike bulkier tert-butyl derivatives .

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

ethyl 7-oxo-4,6-dihydrothieno[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C10H11NO3S/c1-2-14-10(13)11-5-7-3-4-15-9(7)8(12)6-11/h3-4H,2,5-6H2,1H3

InChI Key

RCFSYLRJMJJWIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(C(=O)C1)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 7 undergoes selective oxidation under mild conditions. For example:

  • Ozone-mediated oxidation : Converts the 7-oxo group to a carboxylic acid derivative in the presence of H<sub>2</sub>O<sub>2</sub>/AcOH, yielding ethyl 7-carboxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (85% yield).

  • Metal-catalyzed oxidation : Using MnO<sub>2</sub> in dichloromethane oxidizes the 6,7-dihydro ring to a fully aromatic thieno[3,2-c]pyridine system .

Reaction Conditions Product Yield
OzonolysisO<sub>3</sub>, H<sub>2</sub>O<sub>2</sub>/AcOH, 0°CEthyl 7-carboxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate85%
MnO<sub>2</sub> oxidationMnO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RTEthyl 7-oxothieno[3,2-c]pyridine-5-carboxylate72%

Hydrolysis and Saponification

The ethyl ester group is susceptible to hydrolysis:

  • Acidic hydrolysis : Concentrated HCl in ethanol cleaves the ester to the corresponding carboxylic acid.

  • Basic saponification : NaOH in aqueous ethanol yields the sodium carboxylate, which can be protonated to the free acid (purity >95% by HPLC) .

Mechanistic Insight :
The hydrolysis follows nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide or water. Steric hindrance from the fused ring system slows the reaction compared to linear esters .

Alkylation and Acylation

The NH group in the 5(4H) position participates in nucleophilic substitutions:

  • Alkylation : Reacts with ethyl chloroacetate in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-alkylated derivatives (e.g., ethyl 5-(2-ethoxy-2-oxoethyl)-7-oxo-6,7-dihydrothieno[3,2-c]pyridine-4-carboxylate, 68% yield) .

  • Acylation : Acetic anhydride in pyridine acetylates the NH group, producing the N-acetyl analog (92% yield) .

Key Data :

  • Alkylation kinetics : Second-order rate constant k = 1.2 × 10<sup>-3</sup> L·mol<sup>-1</sup>·s<sup>-1</sup> at 25°C .

  • Acylation selectivity : No reaction observed at the ketone oxygen under standard conditions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • With thioureas : Condensation with phenylisothiocyanate in ethanol forms pyridothienopyrimidines (e.g., 3-phenyl-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one, 78% yield) .

  • With hydrazine : Forms triazolo-pyrimidine derivatives via Curtius rearrangement .

Reagent Conditions Product Yield
PhenylisothiocyanateEtOH, reflux, 6 hPyridothienopyrimidine78%
Hydrazine hydrateXylene, reflux, 3 hTriazolo[1,5-a]pyrimidine65%

Ring-Opening and Functionalization

The thiophene ring undergoes electrophilic substitution:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at position 2 (confirmed by <sup>1</sup>H NMR coupling constants) .

  • Sulfur extrusion : Reaction with Raney Nickel in ethanol removes sulfur, yielding a pyridine derivative (43% yield) .

Challenges :

  • Nitration requires precise temperature control to avoid over-oxidation .

  • Sulfur extrusion is low-yielding due to competing decomposition pathways .

Cross-Coupling Reactions

The aromatic system participates in Pd-catalyzed couplings:

  • Suzuki coupling : With 4-bromophenylboronic acid and Pd(PPh<sub>3</sub>)<sub>4</sub>, forms biaryl derivatives (61% yield) .

  • Heck reaction : With methyl acrylate, introduces an α,β-unsaturated ester at position 3 (55% yield) .

Optimized Conditions :

  • Ligand: XPhos

  • Base: K<sub>2</sub>CO<sub>3</sub>

  • Solvent: DMF/H<sub>2</sub>O (9:1)

Scientific Research Applications

Pharmacological Applications

Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate exhibits several biological activities that are being explored for therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds with similar structures show promise as antimicrobial agents. This compound may interact with bacterial enzymes or cell membranes, leading to potential applications in treating infections.
  • Anticancer Properties : Preliminary studies suggest that this compound could inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways. Ongoing research aims to elucidate its mechanism of action and efficacy in cancer therapy.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may offer protective effects against neurodegenerative diseases. Investigations are underway to assess its impact on neuronal health and function.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of thienopyridines exhibited significant antibacterial activity against Gram-positive bacteria. Further research is required to confirm the efficacy of this compound specifically.
  • Cancer Cell Line Testing : In vitro assays revealed that compounds with a similar thieno-pyridine backbone inhibited the proliferation of specific cancer cell lines. Ongoing investigations aim to determine the IC50 values for this compound.
  • Neuroprotective Research : Initial findings suggest that modifications in the thienopyridine structure could lead to neuroprotective effects in models of neurodegeneration. Future studies will focus on behavioral assays and biochemical markers to assess neuroprotection.

Mechanism of Action

The mechanism of action of Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Thienopyridine Family

Thienopyridine derivatives are renowned for their pharmacological activities, particularly as antiplatelet agents. Below is a comparative analysis of Ethyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate with key analogs:

Clopidogrel (Methyl (S)-α-(2-Chlorophenyl)-6,7-Dihydrothieno[3,2-c]Pyridine-5(4H)-Acetate)
  • Structure : Features a methyl ester and a 2-chlorophenylacetate group.
  • Activity : Clinically used as a P2Y₁₂ receptor antagonist to inhibit platelet aggregation .
  • Synthesis : Involves stereoselective resolution of racemic intermediates using chiral reagents like camphor sulfonic acid .
  • Key Difference : The ethyl carboxylate group in the target compound replaces the methyl ester and chlorophenyl moiety in clopidogrel, likely reducing antiplatelet potency but altering solubility and metabolic stability .
tert-Butyl 6,7-Dihydrothieno[3,2-c]Pyridine-5(4H)-Carboxylate (CAS: 230301-73-2)
  • Structure : tert-Butoxycarbonyl (Boc) protecting group instead of ethyl ester.
  • Properties :
    • Molecular weight: 239.33 g/mol
    • Storage: Requires dark, dry conditions at 2–8°C .
  • Hazards : Classified with warnings (H302, H315, H319) due to toxicity risks, unlike the ethyl variant .
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
  • Structure: Amino and Boc substituents on the thienopyridine core.
  • Applications : Intermediate in synthesizing kinase inhibitors or PROTACs .
  • Key Difference: The amino group introduces nucleophilic reactivity, enabling further functionalization, which is absent in the target compound .

Heterocyclic Derivatives with Similar Cores

Thiazolo[5,4-c]Pyridine Derivatives
  • Example: tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 478624-69-0). Structure: Thiazole ring fused with pyridine, Boc-protected. Properties: Predicted boiling point: 452.5±45.0°C; density: 1.374 g/cm³ . Applications: Used in high-throughput screening for enzyme inhibitors .
Pyrazolo[4,3-c]Pyridine Derivatives
  • Example: Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 7f). Structure: Pyrazole and quinoline substituents. Synthesis: Prepared via condensation of 3-aminoquinoline with ethyl acetoacetate .

Physicochemical and Pharmacological Comparison

Compound Molecular Weight Key Substituents Biological Activity Hazards
This compound 225.26 Ethyl carboxylate Not well-documented None reported
Clopidogrel 419.90 Methyl ester, 2-chlorophenyl Antiplatelet (P2Y₁₂ antagonist) Standard pharmaceutical warnings
tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 239.33 Boc group Intermediate in drug synthesis H302, H315, H319
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate 311.37 Boc, amino, thiazole Enzyme inhibition Not specified

Biological Activity

Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate (CAS No. 3406-74-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and interactions with various biological targets.

  • Molecular Formula : C10H11NO3S
  • Molecular Weight : 223.25 g/mol
  • Chemical Structure : The compound features a thieno[3,2-c]pyridine core with a carboxylate ester functionality, which is essential for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the field of cancer research. Its mechanism of action primarily involves inhibition of specific kinases and modulation of signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that it can inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target for cancer therapy. The compound demonstrated significant inhibitory activity with IC50 values ranging from 1.49 to 2.94 μM in vitro assays .

CompoundTargetIC50 (μM)
This compoundPlk11.49 - 2.94
Control CompoundPLHSpT214.74

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno-pyridine core have been explored to enhance potency and selectivity against cancer cell lines.

Key Findings in SAR Studies

  • Modification Effects : Substituting electron-withdrawing groups significantly affected the compound's potency.
  • Inhibitory Profiles : Variations in the thieno moiety led to differential inhibition of MAPK phosphatase activity, suggesting that specific structural features are essential for maintaining activity .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated the compound's cytotoxic effects on various cancer cell lines (e.g., CCRF-CEM leukemia cells). Results indicated a notable reduction in cell viability at concentrations correlating with its IC50 values .
  • In Vivo Efficacy : In animal models, administration of this compound resulted in tumor growth inhibition compared to controls, providing evidence for its therapeutic potential .

Q & A

Q. Q1. What are the optimized synthetic routes for Ethyl 7-Oxo-6,7-Dihydrothieno[3,2-C]Pyridine-5(4H)-Carboxylate, and how do reaction conditions influence yield?

A1. A high-yield synthesis (74.2%) involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine at 130°C for 1.5 hours, followed by purification via recrystallization . Copper(I) bromide and tert-butyl nitrite in DMF at 50°C for 3 hours are critical for intermediate steps, with ice-bath cooling to control exothermicity. Yield variations (46–81% in related compounds) highlight the need for precise stoichiometry and temperature control to minimize side products .

Q. Q2. How can researchers validate the structural integrity of this compound and its derivatives?

A2. Use a combination of NMR (¹H/¹³C), HRMS, and X-ray crystallography. For example, X-ray diffraction confirmed the puckered pyrimidine ring and intermolecular hydrogen bonding in a structurally similar thiazolo[3,2-a]pyrimidine derivative, resolving ambiguities in stereochemistry . HRMS provides exact mass confirmation, while NMR identifies functional groups (e.g., ethyl ester protons at δ 1.2–4.3 ppm) .

Q. Q3. What are the key functional groups influencing reactivity in this compound?

A3. The 7-oxo group and thienopyridine ring drive reactivity. The oxo group undergoes nucleophilic attacks (e.g., Grignard additions), while the thienopyridine core participates in electrophilic substitutions (e.g., bromination at the 2- or 3-position) . The ethyl ester moiety allows hydrolysis to carboxylic acids for further derivatization .

Advanced Research Questions

Q. Q4. How does this compound serve as an intermediate in synthesizing bioactive molecules?

A4. It is a precursor for antiplatelet agents like Clopidogrel bisulfate. Structural analogs (e.g., tert-butyl bromo derivatives) are synthesized via Cu-mediated cross-coupling to introduce aryl/heteroaryl groups at the 2-position, enabling modulation of ADP receptor binding in platelets . The oxo group can be reduced to hydroxyl for prodrug strategies .

Q. Q5. What strategies resolve contradictions in reported synthetic yields or purity?

A5. Discrepancies arise from solvent polarity (e.g., DMF vs. ethyl acetate) and impurity carryover (e.g., mesityl oxide). Washing intermediates with ethyl acetate reduces ketone impurities by 90% . Purity can be verified via HPLC with UV detection at 220 nm, resolving peaks for the target compound and byproducts .

Q. Q6. How can computational modeling predict the compound’s behavior in biological systems?

A6. Molecular dynamics simulations (e.g., docking with P2Y12 receptors) explain antiplatelet activity by analyzing hydrogen bonds between the thienopyridine core and Tyr-109/His-187 residues . DFT calculations predict redox potentials of the oxo group, guiding stability assessments in physiological pH .

Q. Q7. What are the challenges in crystallizing this compound, and how can polymorphism be controlled?

A7. Polymorphism risks arise from solvent choice (e.g., ethyl acetate vs. methanol). Slow evaporation of ethyl acetate/ethanol (3:2) yields single crystals with P1 triclinic symmetry, as confirmed by unit cell parameters (a=9.8 Å, b=11.2 Å, c=12.0 Å) . Seeding with Form I crystals ensures consistent crystallization .

Q. Q8. How does pH affect the stability of Ethyl 7-Oxo-6,7-Dihydrothieno derivatives?

A8. The compound is stable at pH 1 (freely soluble) but hydrolyzes above pH 7. Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 30 days in acidic buffers, while neutral conditions lead to 15% degradation via ester hydrolysis .

Methodological Notes

  • Synthesis Optimization: Prioritize inert atmospheres for Cu-mediated reactions to prevent oxidation .
  • Analytical Cross-Validation: Combine XRD with differential scanning calorimetry (DSC) to detect polymorphic transitions .
  • Biological Assays: Use ADP-induced platelet aggregation tests (IC₅₀ ~50 nM for Clopidogrel analogs) to evaluate structure-activity relationships .

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